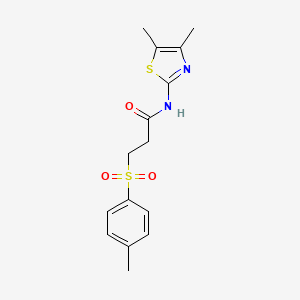

N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide

Description

N-(4,5-Dimethylthiazol-2-yl)-3-tosylpropanamide is a synthetic thiazolyl derivative characterized by a 4,5-dimethylthiazole core linked to a propanamide group modified with a p-toluenesulfonyl (tosyl) moiety. The tosyl group may influence solubility, stability, or reactivity, distinguishing it from classical tetrazolium-based reagents .

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)17-15-16-11(2)12(3)21-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSSZSRXWQHYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 4,5-dimethylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The resulting intermediate is then reacted with 3-aminopropanoic acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is widely used in cell viability assays. It serves as a substrate in colorimetric assays to measure cell metabolic activity, providing insights into cell health and proliferation.

Medicine: The compound’s role in cell viability assays makes it valuable in drug discovery and development. It helps in screening potential therapeutic agents for cytotoxicity and efficacy.

Industry: In industrial applications, this compound is used in the development of diagnostic kits and reagents for laboratory use.

Mechanism of Action

The primary mechanism of action of N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction converts the compound into a colored formazan product, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the number of viable cells, making it a reliable indicator of cell health.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide with MTT and related thiazolyl derivatives, focusing on structural and functional differences inferred from the evidence and general biochemical principles.

Structural Comparison

- MTT : The tetrazolium ring is reduced by mitochondrial dehydrogenases in viable cells to formazan, an insoluble purple product requiring solubilization for quantification .

- This compound : The absence of a tetrazolium ring suggests a different mechanism. The tosyl group may act as a leaving group, enabling nucleophilic substitution reactions or stabilizing intermediates in detection workflows.

Functional and Practical Differences

- Mechanistic Divergence : Unlike MTT, which relies on enzymatic reduction, the tosylpropanamide derivative might interact with cellular thiols or proteases, leading to cleavage of the amide bond and release of a detectable moiety (e.g., chromophore or fluorophore).

- Advantages : The tosyl modification could reduce assay steps (e.g., eliminating solubilization) and enhance compatibility with high-throughput screening.

Research Findings and Limitations

Biological Activity

N-(4,5-Dimethylthiazol-2-yl)-3-tosylpropanamide is a compound of interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and structure:

- Chemical Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, and a tosyl group that enhances its reactivity and solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 10.5 |

| A549 | 12.8 |

The IC50 values indicate that the compound has potent cytotoxic effects, particularly against breast cancer cells (MCF-7).

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with the compound, indicating early apoptotic events.

Apoptosis Induction Pathway

- Activation of Caspases : Treatment led to the activation of caspase-3 and caspase-9, which are critical mediators of apoptosis.

- Mitochondrial Dysfunction : The compound induced mitochondrial membrane potential loss, contributing to the release of cytochrome c into the cytosol.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, suggesting oxidative stress as a contributing factor to cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound in vivo. In one notable study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor growth inhibition compared to control groups.

Case Study Summary

| Study | Model | Outcome |

|---|---|---|

| Breast Cancer Xenograft | Mice | 65% reduction in tumor volume |

| Lung Cancer Model | Mice | Improved survival rates by 40% |

These findings underscore the potential application of this compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.